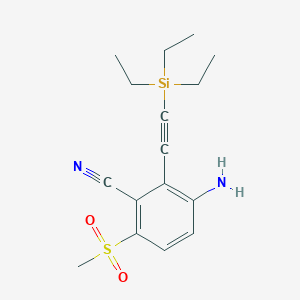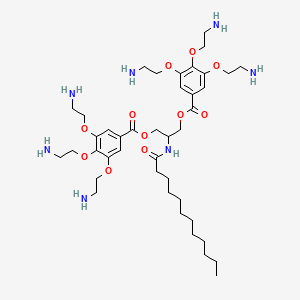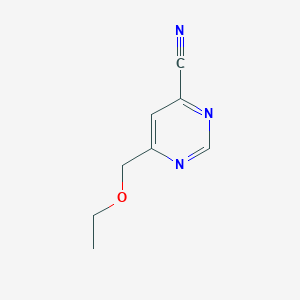
3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a triethylsilyl-ethynyl group attached to a benzonitrile core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzonitrile core, followed by the introduction of the amino group, the methylsulfonyl group, and the triethylsilyl-ethynyl group. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The amino and methylsulfonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-nitroamino-tetrazine
- 3-Amino-6-methylsulfonyl-benzonitrile
- 2-((Triethylsilyl)ethynyl)-benzonitrile
Uniqueness
3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Propriétés
Formule moléculaire |
C16H22N2O2SSi |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-amino-6-methylsulfonyl-2-(2-triethylsilylethynyl)benzonitrile |
InChI |
InChI=1S/C16H22N2O2SSi/c1-5-22(6-2,7-3)11-10-13-14(12-17)16(21(4,19)20)9-8-15(13)18/h8-9H,5-7,18H2,1-4H3 |
Clé InChI |
AMFBDRXDXQBGMC-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CC1=C(C=CC(=C1C#N)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)

![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)

![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]glycylglycine](/img/structure/B14882920.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)






![2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
